2-(4-Methoxyphenyl)-1-phenyl-5,6,7,8-tetrahydroquinazoline-4-thione
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Overview
Description
2-(4-Methoxyphenyl)-1-phenyl-5,6,7,8-tetrahydroquinazoline-4-thione is a heterocyclic compound that belongs to the quinazoline family This compound is characterized by its unique structure, which includes a quinazoline core with a thione group at the 4-position and substituted phenyl groups at the 1- and 2-positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxyphenyl)-1-phenyl-5,6,7,8-tetrahydroquinazoline-4-thione typically involves a multi-step process. One common method includes the condensation of 4-methoxybenzaldehyde with aniline to form an imine intermediate. This intermediate is then cyclized with thiourea under acidic conditions to yield the desired quinazoline-thione compound. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and scalability. The use of catalysts and solvents that are environmentally benign and cost-effective is also considered to enhance the overall process.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxyphenyl)-1-phenyl-5,6,7,8-tetrahydroquinazoline-4-thione undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: The compound can be reduced to form the corresponding thiol derivative.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide are employed for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-Methoxyphenyl)-1-phenyl-5,6,7,8-tetrahydroquinazoline-4-thione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.
Medicine: Research is ongoing to explore its potential as an anti-cancer agent due to its ability to interact with specific molecular targets.
Industry: It is used in the development of new materials with unique properties, such as enhanced thermal stability and conductivity.
Mechanism of Action
The mechanism by which 2-(4-Methoxyphenyl)-1-phenyl-5,6,7,8-tetrahydroquinazoline-4-thione exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The thione group can form covalent bonds with active site residues, inhibiting enzyme activity. Additionally, the compound can modulate signaling pathways by binding to specific receptors, leading to altered cellular responses.
Comparison with Similar Compounds
Similar Compounds
2-(4-Methoxyphenyl)-1-phenylquinazoline-4-thione: Lacks the tetrahydro structure, which may affect its reactivity and biological activity.
2-(4-Methoxyphenyl)-1-phenyl-5,6,7,8-tetrahydroquinazoline-4-one: Contains a carbonyl group instead of a thione, leading to different chemical properties and applications.
Uniqueness
2-(4-Methoxyphenyl)-1-phenyl-5,6,7,8-tetrahydroquinazoline-4-thione is unique due to its combination of a thione group and a tetrahydroquinazoline core, which imparts distinct chemical reactivity and potential biological activities. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-(4-methoxyphenyl)-1-phenyl-5,6,7,8-tetrahydroquinazoline-4-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2OS/c1-24-17-13-11-15(12-14-17)20-22-21(25)18-9-5-6-10-19(18)23(20)16-7-3-2-4-8-16/h2-4,7-8,11-14H,5-6,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPBUFUZZWKCXJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(=S)C3=C(N2C4=CC=CC=C4)CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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